Product packaging for Bispyrafoline D(Cat. No.:)

Bispyrafoline D

Cat. No.: B1245139
M. Wt: 692.9 g/mol
InChI Key: VTFGIJSSZQHPNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Natural Product Chemistry and Carbazole (B46965) Alkaloids

Natural product chemistry, a field at the intersection of organic chemistry and biology, focuses on the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. wou.eduwikipedia.org These compounds, often referred to as secondary metabolites, are not essential for the organism's primary survival but often confer evolutionary advantages, such as defense against predators or competitors. wikipedia.orgnih.gov Secondary metabolites are characterized by their immense structural diversity and have historically been a rich source of lead compounds for drug discovery. nih.gov

Within this vast chemical landscape, alkaloids represent a significant class of naturally occurring compounds that contain at least one nitrogen atom in their structure. wou.edu A prominent subclass of these are the carbazole alkaloids, which are characterized by a core carbazole scaffold. Bispyrafoline D is a member of this specific chemical family. It is recognized as a dimeric carbazole alkaloid, indicating a structure formed from the joining of two monomeric carbazole units. Its classification within this group places it among a series of complex and often bioactive molecules that are of significant interest to researchers.

Significance of Murraya koenigii as a Source of Bioactive Metabolites

This compound is isolated from Murraya koenigii, a plant belonging to the Rutaceae family and commonly known as the curry leaf tree. amazonaws.comresearchgate.net Native to India and other parts of South Asia, M. koenigii is widely used as a spice in culinary applications and holds a place in traditional medicine systems like Ayurveda. amazonaws.comresearchgate.net The plant is a well-documented and prolific source of a wide array of bioactive secondary metabolites, particularly carbazole alkaloids. researchgate.netgsconlinepress.com

The leaves, bark, and roots of M. koenigii have been found to contain numerous chemical constituents that are responsible for its aromatic properties and medicinal applications. gsconlinepress.comphcog.com Research has identified a multitude of carbazole alkaloids from this plant, many of which have demonstrated various biological activities. The presence of such a rich diversity of related compounds makes M. koenigii a subject of intense phytochemical investigation.

Bioactive Carbazole Alkaloids Isolated from Murraya koenigii phcog.comresearchgate.netijcrar.comasianjpr.com
Compound NameAlkaloid TypePlant Part(s)
MahanimbineMonomeric CarbazoleLeaves
Girinimbine (B1212953)Monomeric CarbazoleLeaves, Stem Bark
Koenimbine (B1215199)Monomeric CarbazoleLeaves
MahanineMonomeric CarbazoleLeaves, Stem, Bark
IsomahanineMonomeric CarbazoleLeaves
BismahanineDimeric CarbazoleLeaves
Bismurrayafoline EDimeric CarbazoleLeaves
EuchrestineDimeric CarbazoleLeaves

Strategic Research Directions for this compound Investigation

The primary research finding associated with this compound is its antioxidant activity. researchgate.netijcrar.comijprems.com Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals, which are unstable molecules that can cause cellular damage. This damage is implicated in a variety of health conditions.

The identification of this compound as an antioxidant provides a clear strategic direction for future research. Key areas of investigation include:

Quantitative Antioxidant Assays: Moving beyond initial screening to quantify its antioxidant capacity using various established assays. This would allow for a direct comparison of its potency against other known natural and synthetic antioxidants.

Mechanism of Action: Investigating the specific pathways through which this compound exerts its antioxidant effects.

Further Bioactivity Screening: The antioxidant properties of many natural products are often linked to other biological activities. Therefore, a logical next step is to screen this compound for other potential therapeutic effects, such as anti-inflammatory or cytoprotective activities.

These research avenues are crucial for understanding the full potential of this compound as a bioactive compound and for determining its viability as a lead structure for further chemical and pharmacological development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H48N2O4 B1245139 Bispyrafoline D

Properties

Molecular Formula

C46H48N2O4

Molecular Weight

692.9 g/mol

IUPAC Name

10-[9-hydroxy-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-10-yl]-3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol

InChI

InChI=1S/C46H48N2O4/c1-25(2)11-9-19-45(7)21-17-31-35(51-45)15-13-29-33-23-27(5)43(49)37(41(33)47-39(29)31)38-42-34(24-28(6)44(38)50)30-14-16-36-32(40(30)48-42)18-22-46(8,52-36)20-10-12-26(3)4/h11-18,21-24,47-50H,9-10,19-20H2,1-8H3

InChI Key

VTFGIJSSZQHPNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)C3=C(C(=CC4=C3NC5=C4C=CC6=C5C=CC(O6)(C)CCC=C(C)C)C)O)NC7=C2C=CC8=C7C=CC(O8)(C)CCC=C(C)C

Synonyms

isisomahanine
isomahanine
mahanine

Origin of Product

United States

Isolation, Purification, and Structural Elucidation of Bispyrafoline D

Advanced Extraction and Isolation Methodologies from Natural Sources

Bispyrafoline D has been identified as a constituent of plants such as Murraya koenigii, commonly known as the curry tree. researchgate.netmdpi.comijcrar.com The initial step in obtaining this compound involves its extraction from the plant matrix, followed by a series of purification steps to isolate it from a multitude of other phytochemicals.

The extraction of this compound from its natural source, typically the leaves of Murraya koenigii, begins with solvent-based methods. The choice of solvent is critical and is based on the polarity of the target compound. For carbazole (B46965) alkaloids, solvents of intermediate polarity are often effective.

Research has shown the use of a dichloromethane (B109758) (CH₂Cl₂) extract for the isolation of a group of carbazole alkaloids that includes this compound. researchgate.net The process generally involves:

Maceration: Dried and powdered plant material is soaked in the solvent (e.g., dichloromethane) for an extended period. This allows the solvent to penetrate the plant cells and dissolve the target compounds.

Filtration and Concentration: The mixture is then filtered to remove solid plant debris. The resulting filtrate, containing the dissolved phytochemicals, is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Optimization of this process involves testing various solvents or solvent systems (e.g., hexane, ethyl acetate (B1210297), methanol) and extraction conditions (e.g., temperature, duration) to maximize the yield of the desired alkaloids while minimizing the co-extraction of interfering substances.

The crude extract obtained from the solvent extraction is a complex mixture of numerous compounds. Isolating this compound requires sophisticated chromatographic techniques that separate molecules based on their physical and chemical properties, such as polarity, size, and affinity for a stationary phase.

A common multi-step chromatographic strategy includes:

Column Chromatography (CC): The crude extract is first subjected to column chromatography over a stationary phase like silica (B1680970) gel. A solvent gradient, starting from a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity (e.g., by adding ethyl acetate), is used to elute fractions of decreasing polarity. Fractions are collected and monitored by Thin-Layer Chromatography (TLC).

Preparative Thin-Layer Chromatography (Prep-TLC): Fractions identified as containing the target compound are often pooled and subjected to further purification using preparative TLC. researchgate.net This technique allows for the separation of compounds on a larger scale than analytical TLC, leading to the isolation of the pure compound. The bands corresponding to the compound of interest are scraped from the plate, and the compound is eluted from the silica with a suitable polar solvent.

Through these meticulous separation techniques, this compound can be isolated in a pure form, ready for structural elucidation.

High-Resolution Spectroscopic and Spectrometric Techniques for Structural Confirmation

Once isolated, the precise molecular structure of this compound is determined using a combination of powerful spectroscopic and spectrometric methods. These techniques provide detailed information about the connectivity of atoms, the molecular formula, and the three-dimensional arrangement of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. msu.edu By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the molecular skeleton. The structure of this compound was determined on the basis of ¹H and ¹³C NMR spectroscopic data. researchgate.net

¹H NMR Spectroscopy: Provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ), signal integration, and spin-spin coupling patterns are key parameters.

¹³C NMR Spectroscopy: Reveals the number of chemically non-equivalent carbon atoms and their electronic environment (e.g., sp³, sp², sp hybridization).

2D NMR Techniques: To assemble the complete structure, various two-dimensional NMR experiments are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other. rsc.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different fragments of the molecule. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, regardless of whether they are bonded, providing insights into the molecule's stereochemistry and conformation. organicchemistrydata.org

The combined data from these experiments allow for the unambiguous assignment of all proton and carbon signals and the definitive determination of the planar structure of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Dimeric Carbazole Alkaloid Moiety (Note: This table is a representative example and does not correspond to the actual measured values for this compound, which are specific to its unique structure.)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 123.5 7.9 (d, 8.0)
2 119.0 7.2 (t, 7.5)
3 120.5 7.4 (t, 7.5)
4 110.8 7.5 (d, 8.0)
4a 140.2 -
5a 125.6 -
6 22.5 3.5 (q, 7.0)
7 15.1 1.5 (t, 7.0)
8 105.3 6.8 (s)
9a 142.1 -

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is indispensable for determining the molecular weight and elemental composition of a compound. mdpi.com

Molecular Formula Determination: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides a highly accurate mass measurement of the molecular ion. mdpi.com This precision allows for the calculation of a unique elemental formula, distinguishing it from other formulas with the same nominal mass.

Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). mdpi.com The resulting fragment ions provide valuable clues about the molecule's structure, as the molecule breaks apart at its weakest bonds or through characteristic pathways. Analyzing these fragmentation patterns helps to confirm the connectivity of different structural units within this compound.

Table 2: Illustrative Mass Spectrometry Data

Technique Ion Type Observed m/z Interpretation
HR-ESI-MS [M+H]⁺ (Specific Value) Provides accurate mass for molecular formula determination.
MS/MS Fragment 1 (Specific Value) Corresponds to the loss of a specific side chain or functional group.

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound at the atomic level. wikipedia.org This technique can unambiguously establish the molecule's connectivity, bond lengths, bond angles, and, crucially, its absolute stereochemistry.

The process involves the following steps:

Crystal Growth: A high-quality single crystal of the purified compound must be grown, which can often be a challenging step.

Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. nih.gov The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are meticulously recorded. wikipedia.org

Structure Solution and Refinement: The diffraction data are used to calculate an electron density map of the molecule. From this map, the positions of all atoms (except typically hydrogen) can be determined. Computational refinement leads to a precise 3D model of the molecule. nih.gov

While NMR and MS can define the planar structure and connectivity, X-ray crystallography provides the definitive proof of the spatial arrangement of atoms. For complex chiral molecules like many dimeric alkaloids, it is the only method that can unequivocally determine the absolute configuration of all stereocenters. Currently, there is no publicly available information confirming that the structure of this compound has been determined by X-ray crystallography.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Dichloromethane
Ethyl acetate
Hexane
Methanol
n-Hexane
Carbon-13

Stereochemical and Conformational Analysis

A complete stereochemical and conformational analysis of a natural product like this compound would necessitate specific data obtained from several key experimental and computational methods.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial. The coupling constants (J-values) from ¹H NMR provide information about dihedral angles between adjacent protons, which helps in determining the relative stereochemistry and preferred conformations. Nuclear Overhauser Effect (NOE) correlations reveal through-space proximity between protons, which is vital for establishing the three-dimensional arrangement of atoms.

Electronic Circular Dichroism (ECD) Spectroscopy: This technique is instrumental in determining the absolute configuration of chiral molecules. The experimental ECD spectrum of this compound would be compared with spectra predicted for different possible stereoisomers using quantum mechanical calculations, such as time-dependent density functional theory (TD-DFT). A match between the experimental and a calculated spectrum would confirm the absolute stereochemistry.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state.

Computational Modeling:

Conformational Search: To support experimental data, a systematic conformational search using molecular mechanics (MM) or density functional theory (DFT) would be performed. This process identifies all low-energy conformers of the molecule.

DFT Calculations: The geometries of the identified conformers are optimized, and their relative energies are calculated to determine their population distribution at a given temperature. These optimized structures are then used to calculate theoretical NMR and ECD data for comparison with experimental results.

Unfortunately, specific values from these analyses for this compound—such as ¹H and ¹³C NMR chemical shifts, coupling constants, NOE correlations, specific optical rotation, ECD Cotton effects, or crystallographic data—are not available in the reviewed literature. The generation of detailed data tables, as requested, is therefore not possible.

Without access to the primary research that first characterized this compound, any discussion on its stereochemical and conformational analysis would be purely speculative and would not meet the required standards of scientific accuracy and detail.

Synthetic and Semi Synthetic Methodologies for Bispyrafoline D and Analogues

Total Synthesis Strategies for the Bispyrafoline D Core Skeleton

The central challenge in the total synthesis of bispyrrolidinoindoline alkaloids lies in the construction of the sterically congested C3a–C3a' bond that links the two indolene units and creates vicinal all-carbon quaternary stereocenters. Several key strategies have been developed to forge this critical bond and assemble the core skeleton. rsc.org

Oxidative Dimerization of Tryptamine Derivatives: This biomimetic approach mimics the proposed biosynthetic pathway of these alkaloids. It typically involves the oxidation of N-acyl tryptamine or tryptophan derivatives to generate radical cations, which then dimerize. Common oxidizing agents include iron(III) salts, such as FeCl₃, and enzymatic systems. The control of stereoselectivity in this dimerization is a significant challenge.

Reductive Dimerization of Oxindoles: This strategy involves the coupling of two oxindole units. Reductive conditions, often employing samarium(II) iodide (SmI₂) or other reducing agents, can promote the formation of the C3a–C3a' bond. The stereochemical outcome of this reaction can be influenced by the substituents on the oxindole rings and the reaction conditions.

Alkylation of Bisoxindole: In this approach, a pre-formed bisoxindole scaffold is utilized. The vicinal quaternary centers are established through stereocontrolled alkylation reactions. This method offers a higher degree of control over the stereochemistry of the final product.

A generalized scheme for the construction of the bispyrrolidinoindoline core is presented below:

Precursor TypeKey ReactionReagentsOutcome
Tryptamine DerivativesOxidative DimerizationFeCl₃, enzymesBispyrrolidinoindoline core
Oxindole DerivativesReductive DimerizationSmI₂Bispyrrolidinoindoline core
BisoxindoleStereoselective AlkylationVarious electrophiles and basesStereodefined bispyrrolidinoindoline core

Development of Asymmetric Synthetic Approaches

Control of stereochemistry is paramount in the synthesis of complex natural products like bispyrrolidinoindoline alkaloids, which often possess multiple stereocenters. Asymmetric synthesis of these molecules aims to produce a single enantiomer, which is crucial for studying their biological activity.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids (e.g., L-tryptophan), to introduce stereochemistry into the synthetic intermediates. The inherent chirality of the starting material is carried through the synthetic sequence to define the stereochemistry of the final product.

Auxiliary-Controlled Stereoselection: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical course of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereoselectivity of a reaction is a powerful and efficient strategy. For the synthesis of bispyrrolidinoindoline alkaloids, chiral catalysts can be employed in key steps such as asymmetric hydrogenation, Michael additions, or cycloadditions to establish the desired stereochemistry. While specific examples for "this compound" are not available, the development of asymmetric methods for constructing pyrrolidine and indoline ring systems is an active area of research.

Semi-Synthetic Derivatization from Natural Precursors

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a valuable strategy for producing analogues of complex molecules for structure-activity relationship (SAR) studies. If this compound were to be isolated in sufficient quantities from a natural source, semi-synthesis would be a viable approach to explore its chemical space.

Potential derivatization strategies for a hypothetical this compound, based on the known reactivity of related alkaloids, could include:

Modification of the Indole (B1671886) Nitrogen: The N-H of the indole ring system can be alkylated, acylated, or otherwise functionalized to probe the importance of this position for biological activity.

Functionalization of the Aromatic Rings: The benzene (B151609) rings of the indole core can be subjected to electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts reactions, to introduce new substituents.

Modification of Peripheral Functional Groups: If this compound possesses other functional groups (e.g., hydroxyl, carboxyl), these can be readily modified through standard organic transformations to generate a library of analogues.

Exploration of Novel Synthetic Reactions for this compound Scaffolds

The quest for more efficient and elegant syntheses of complex natural products continually drives the development of new synthetic methodologies. For the bispyrrolidinoindoline scaffold, research is ongoing to develop novel reactions that can construct the core structure with high efficiency and stereocontrol.

Transition-Metal-Catalyzed Cyclizations: Palladium, rhodium, and copper catalysts are known to mediate a wide range of powerful bond-forming reactions. The development of novel cascade reactions catalyzed by these metals could provide rapid access to the complex polycyclic structure of this compound.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. The development of organocatalytic methods for the key bond-forming steps in a synthesis of the this compound scaffold could offer advantages in terms of cost, environmental impact, and operational simplicity.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled a host of new synthetic transformations. The application of this technology to the synthesis of bispyrrolidinoindoline alkaloids could open up new avenues for the construction of the C3a–C3a' bond or for the late-stage functionalization of the core structure.

While the specific details for "this compound" remain elusive in the public domain, the rich chemistry of the bispyrrolidinoindoline alkaloids provides a strong foundation for any future synthetic efforts toward this molecule and its analogues. The continued development of innovative synthetic strategies will undoubtedly facilitate a deeper understanding of the chemical and biological properties of this fascinating class of natural products.

Pharmacological and Biological Activity Profiling: Mechanistic Investigations of Bispyrafoline D

Antioxidant Activity: Elucidation of Molecular Mechanisms and Radical Scavenging Pathways

The carbazole (B46965) alkaloids found in Murraya koenigii, a class to which Bispyrafoline D belongs, are recognized for their antioxidant properties. nih.govscispace.com Antioxidants are crucial for protecting cells from damage caused by oxidative stress, which is implicated in numerous chronic diseases. researchgate.net The primary mechanisms by which antioxidants exert their effects involve the neutralization of free radicals, highly reactive molecules that can damage lipids, proteins, and DNA. researchgate.netnih.gov

The principal radical scavenging pathways include:

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficiency of this pathway is often evaluated by the bond dissociation enthalpy (BDE); a lower BDE indicates a higher propensity for H-atom donation and thus greater antioxidant capacity. scielo.br

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the antioxidant transferring an electron to the free radical. This is followed by a proton transfer, resulting in the neutralization of the original radical. scielo.br

Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly relevant in polar solvents. The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. scielo.br

Table 1: Key Mechanisms of Antioxidant Action

Mechanism Description Key Thermodynamic Parameter
Hydrogen Atom Transfer (HAT) The antioxidant (AXH) donates a hydrogen atom to a free radical (R•). Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT) The antioxidant first transfers an electron, then a proton to the radical. Ionization Potential (IP) & Proton Dissociation Enthalpy (PDE)

| Sequential Proton Loss-Electron Transfer (SPLET) | The antioxidant first loses a proton, and the resulting anion then donates an electron. | Proton Affinity (PA) & Electron Transfer Enthalpy (ETE) |

Anti-inflammatory Effects: Pathways and Mediators

Inflammation is a biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. ijprems.comresearchgate.net Many natural compounds, including those found in M. koenigii, exhibit anti-inflammatory properties. ijprems.com The anti-inflammatory action of such compounds is typically mediated through the modulation of specific signaling pathways and the inhibition of pro-inflammatory mediators.

Key pathways involved in inflammation include:

Nuclear Factor-kappa B (NF-κB) Pathway: This is a central pathway that regulates the expression of numerous genes involved in the inflammatory response. mdpi.com It controls the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation is a common mechanism for anti-inflammatory agents. mdpi.comfrontiersin.org

Mitogen-Activated Protein Kinase (MAPK) Pathway: MAPKs are a group of signaling proteins that play a crucial role in transducing extracellular stimuli into cellular responses, including the production of inflammatory mediators. mdpi.com

The activity of these pathways results in the production of various inflammatory mediators. Anti-inflammatory compounds can act by reducing the levels or blocking the action of these molecules.

Table 2: Major Inflammatory Mediators and Their Functions

Mediator Class Examples Primary Pro-inflammatory Functions
Cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6) Promote inflammation, fever, and the acute phase response.
Prostaglandins (B1171923) Prostaglandin E2 (PGE2) Cause vasodilation, increase vascular permeability, and mediate pain and fever.
Leukotrienes Leukotriene B4 (LTB4) Potent chemoattractant for neutrophils.

| Enzymes | Cyclooxygenase-2 (COX-2), Lipoxygenase (LOX) | Synthesize prostaglandins and leukotrienes, respectively. mdpi.com |

Studies on compounds structurally related to this compound, such as other pyrazole (B372694) derivatives, have demonstrated anti-inflammatory effects through the inhibition of enzymes like lipoxygenase and reduction of paw edema in animal models. mdpi.comnih.gov Although specific research on this compound is needed, its classification as a carbazole alkaloid suggests it could contribute to the known anti-inflammatory effects of M. koenigii extracts. nih.govijprems.com

Antimicrobial Activity: Mechanistic Insights

Carbazole alkaloids from M. koenigii have been reported to possess antimicrobial activity. amazonaws.comijsdr.org The emergence of antibiotic resistance has spurred research into new antimicrobial agents from natural sources. asm.org The mechanisms by which these compounds inhibit microbial growth are diverse.

General mechanisms of antimicrobial action include:

Inhibition of Cell Wall Synthesis: The bacterial cell wall is essential for maintaining cell integrity. Antibiotics like β-lactams and glycopeptides interfere with the synthesis of peptidoglycan, a critical component of the cell wall, leading to cell lysis. microbeonline.commdpi.com

Disruption of Membrane Function: Some agents act like detergents, disrupting the bacterial cell membrane's structure. This leads to the leakage of essential cellular contents and cell death. microbeonline.com

Inhibition of Protein Synthesis: This involves targeting the bacterial ribosome (either the 30S or 50S subunit) to prevent the translation of mRNA into proteins, which is fatal for the bacterium. aimspress.com

Inhibition of Nucleic Acid Synthesis: This mechanism involves blocking the replication or transcription of bacterial DNA, thereby preventing the microbe from multiplying. aimspress.com

Formation of Biofilms: Some bacteria form biofilms, which are communities of microorganisms encased in a self-produced matrix of exopolysaccharide, DNA, and protein. This structure can provide a physical barrier against antibiotics. asm.org Antimicrobial agents may work by preventing biofilm formation or disrupting existing ones. asm.orgfrontiersin.org

Anti-tumor Potential: In Vitro and In Vivo Mechanistic Studies

A number of carbazole alkaloids have been investigated for their anti-tumor activities. nih.gov The search for novel anti-cancer agents is a major focus of pharmaceutical research, with natural products being a significant source of lead compounds. mdpi.com

The anti-tumor effects of chemical compounds are often evaluated through a combination of in vitro and in vivo studies:

In Vitro Studies: These experiments are conducted on cancer cell lines in a laboratory setting. They are used to determine a compound's cytotoxicity (ability to kill cancer cells), its effect on cell proliferation, and its ability to induce apoptosis (programmed cell death). Assays may measure the activation of caspases, which are key enzymes in the apoptotic pathway. mdpi.com

Mechanistically, anti-tumor agents can work by various means, including inducing apoptosis, causing DNA damage in cancer cells, inhibiting angiogenesis (the formation of new blood vessels that supply tumors), or modulating immune responses to target and eliminate cancer cells. mdpi.comnih.gov For instance, some gold (III) complexes have been shown to induce apoptosis, generate reactive oxygen species (ROS), and inhibit tumor growth in xenograft models. mdpi.com While specific in vitro and in vivo data for this compound are not currently available, the reported anti-tumor properties of other carbazole alkaloids suggest this is a promising area for future investigation. nih.gov

Neuroprotective Activities: Investigation of Biochemical and Cellular Mechanisms

Neuroprotection refers to the strategies and mechanisms that protect the central nervous system from injury or degeneration, which is a hallmark of diseases like Alzheimer's and Parkinson's. explorationpub.commdpi.com Flavonoids and other polyphenols are widely studied for their neuroprotective potential. mdpi.com

Key biochemical and cellular mechanisms implicated in neuroprotection include:

Modulation of Signaling Pathways: Pathways such as the PI3K/Akt pathway are critical for promoting cell survival and are often targeted by neuroprotective agents. mdpi.com

Inhibition of Apoptosis: Preventing programmed cell death in neurons is a primary goal of neuroprotective therapies. This can involve modulating the expression of pro- and anti-apoptotic proteins.

Reduction of Oxidative Stress: The brain is highly susceptible to oxidative damage. Antioxidant effects, such as scavenging free radicals, are a key neuroprotective mechanism. mdpi.com

Anti-inflammatory Action: Chronic neuroinflammation contributes to neuronal damage. Reducing the production of inflammatory cytokines in the brain can be neuroprotective. mdpi.com

Inhibition of Acetylcholinesterase (AChE): In conditions like Alzheimer's disease, enhancing cholinergic neurotransmission by inhibiting the enzyme that breaks down acetylcholine (B1216132) (AChE) is a therapeutic strategy. nih.gov

Studies on mahanimbine, another major carbazole alkaloid from M. koenigii, have shown it can improve memory, increase acetylcholine levels, inhibit AChE and BACE-1 activity, and reduce neuroinflammation in animal models. nih.gov This provides a strong rationale for investigating this compound and other related alkaloids for their potential neuroprotective effects. The ability of certain compounds to be neuroprotective often fails in human trials, highlighting the complexity of translating preclinical findings. explorationpub.comfrontiersin.org

Other Receptor and Enzyme Modulatory Activities

Beyond the major activities listed above, bioactive compounds can modulate the function of various other receptors and enzymes in the body, leading to a wide range of pharmacological effects. biorxiv.orgnih.gov

Enzyme modulation can be a key mechanism of action for many drugs. rsc.org This can involve:

Enzyme Inhibition: The compound binds to an enzyme and decreases its activity. This is a common mechanism for drugs targeting metabolic pathways or signaling cascades. For example, some bisphosphonates inhibit farnesyl pyrophosphate (FPP) synthase, a key enzyme in the mevalonate (B85504) pathway.

Allosteric Modulation: The compound binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that either increases (positive modulation) or decreases (negative modulation) the enzyme's activity. youtube.com

Receptor modulation involves a compound binding to a cellular receptor and either mimicking the action of the natural ligand (agonist) or blocking it (antagonist). For example, PDRN is thought to exert its therapeutic effects by engaging adenosine (B11128) A2A receptors. nih.gov

Carbazole alkaloids from M. koenigii have been noted for their ability to inhibit enzymes like topoisomerases and acetylcholinesterase. nih.govamazonaws.com While the specific receptor and enzyme targets for this compound have yet to be elucidated, its chemical structure suggests that it could interact with various biological targets, warranting further investigation into its broader pharmacological profile.

Table 3: Compound Names Mentioned

Compound Name
Acetylcholine
This compound
Bismurrayafoline
Caspases
Cyclooxygenase-2 (COX-2)
Euchrestine
Fumonisin B1
Girinimbine (B1212953)
Glycine
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)
Isomahanine
Leukotriene B4 (LTB4)
Lipoxygenase (LOX)
Mahanimbine
Mahanine
Murrayanol
PDRN (Polydeoxyribonucleotide)
Prostaglandin E2 (PGE2)
Quercetin
Taxifolin
Tumor Necrosis Factor-alpha (TNF-α)

Structure Activity Relationship Sar Studies of Bispyrafoline D and Its Derivatives

Design and Synthesis of Bispyrafoline D Analogues for SAR Probing

The synthesis of analogues is a cornerstone of SAR studies, allowing researchers to understand how specific structural modifications impact biological activity. nih.govsioc-journal.cn This process involves the targeted chemical alteration of a lead compound to create a library of related molecules. While methods for synthesizing various heterocyclic and natural product analogues are well-established, dedicated research detailing the design and synthesis of a series of this compound analogues specifically for probing its structure-activity relationships could not be located in the available literature. nih.govmdpi.comchemrxiv.org Such a study would be a prerequisite for a thorough SAR investigation.

Computational Approaches for SAR Analysis: Molecular Docking and Dynamics

Computational methods like molecular docking and molecular dynamics are powerful tools for investigating how a molecule interacts with its biological target at an atomic level. sioc-journal.cnmdpi.comwikipedia.org Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, while molecular dynamics simulations can illuminate the stability and conformational changes of the ligand-receptor complex over time. innovareacademics.innih.gov These techniques provide crucial insights that can rationalize observed SAR data. However, specific studies applying molecular docking or molecular dynamics simulations to this compound and its potential biological targets have not been prominently reported. Research in this area would be instrumental in hypothesizing and explaining the mechanisms behind its bioactivity.

Identification of Key Structural Features for Specific Biological Activities

A hypothetical SAR study on this compound would involve modifying its core structure at various points, such as the hydroxyl groups, the methyl groups, and the linkage between the two carbazole (B46965) monomers, and then comparing the biological activities of the resulting analogues.

Table 1: Hypothetical Data Table for SAR Analysis of this compound Analogues

CompoundModification from this compoundAntioxidant Activity (IC50, µM)Anticancer Activity (GI50, µM)
This compound-Data NeededData Needed
Analogue 1Removal of a hydroxyl groupData NeededData Needed
Analogue 2Addition of a methoxy (B1213986) groupData NeededData Needed
Analogue 3Alteration of the dimer linkageData NeededData Needed
Analogue 4Modification of a prenyl side chainData NeededData Needed

This table is for illustrative purposes only. The data required to populate it is not currently available in published literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfrontiersin.org These models use molecular descriptors (numerical representations of chemical properties) to predict the activity of new, untested compounds, thereby guiding the design of more potent molecules. dergipark.org.trresearchgate.net The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding, quantitatively measured biological activity. Given the lack of a reported library of synthesized this compound analogues and their bioactivity data, no specific QSAR models for this compound series have been developed.

Chemical Derivatization Strategies for Activity Modulation and Research Probes

Functionalization Methods for Enhancing Bioactivity or Specificity

Functionalization involves the introduction of new chemical groups to alter a molecule's properties. For carbazole (B46965) alkaloids like Bispyrafoline D, the primary targets for functionalization are the nitrogen atoms of the carbazole rings and the aromatic rings themselves. These modifications can influence factors such as solubility, membrane permeability, and binding affinity to biological targets.

Common strategies applied to simpler carbazoles that could be adapted for this compound include:

N-Alkylation and N-Acylation: The nitrogen atom on the carbazole skeleton can be modified through alkylation or acylation. For instance, the synthesis of N-alkylated and N-acylated derivatives of girinimbine (B1212953) has been successfully performed. researchgate.net Such modifications can alter the compound's polarity and steric profile, potentially enhancing its interaction with specific biological targets. Research on the carbazole koenimbine (B1215199) showed that its derivatization into N-methyl koenimbine improved its antifungal activity. cabidigitallibrary.org

Aromatic Substitution: The benzene (B151609) rings of the carbazole core can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce new functional groups. These groups can serve as handles for further chemical modifications or directly influence bioactivity through electronic and steric effects.

Modification of Existing Substituents: The peripheral groups on the this compound structure can be chemically altered. For example, hydrogenation of double bonds in other carbazoles has been shown to reduce their fungitoxicity, demonstrating that such modifications can significantly modulate biological effects. cabidigitallibrary.org

These functionalization methods allow for the systematic exploration of the structure-activity relationship (SAR) of this compound, paving the way for the development of analogues with enhanced potency or selectivity.

Table 1: Potential Functionalization Strategies for this compound and Their Rationale

Strategy Target Site on Carbazole Core Potential Reagents Rationale / Potential Effect
N-AlkylationCarbazole NitrogenAlkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)Modulate lipophilicity; alter steric hindrance to potentially improve target binding. researchgate.net
N-AcylationCarbazole NitrogenAcid chlorides, AnhydridesIntroduce carbonyl group; can serve as a hydrogen bond acceptor; may alter metabolic stability. researchgate.net
Aromatic HalogenationBenzene RingsN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)Modify electronic properties; can enhance binding via halogen bonding; provides a site for cross-coupling reactions.
Hydroxylation / O-AlkylationBenzene Rings or existing alkyl groupsOxidizing agents, followed by alkylationIncrease polarity and solubility; introduce hydrogen bonding capability; potential to mimic metabolic products.

Synthesis of Labeled this compound Analogues for Mechanistic Studies

To investigate how this compound exerts its biological effects, it is essential to track its journey and interactions within a biological system. This is achieved by synthesizing labeled analogues, or research probes, where an atom or group is replaced with a version that can be easily detected. tandfonline.com

Isotopic Labeling: One of the most common approaches is the incorporation of stable or radioactive isotopes.

Stable Isotopes (e.g., Deuterium (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)) can be introduced into the this compound structure during synthesis. These labeled analogues are chemically identical to the parent compound but have a higher mass. They are invaluable in metabolic studies using mass spectrometry (MS) to differentiate the drug from its metabolites and in nuclear magnetic resonance (NMR) studies to probe binding interactions. Deuterium-labeling, in particular, is a known strategy for mechanistic investigation. researchgate.net

Radioisotopes (e.g., Tritium (³H), Carbon-14 (¹⁴C)) are used in trace amounts to quantify the distribution of the compound in tissues and cells through techniques like liquid scintillation counting or autoradiography.

Reporter Tagging: For applications like cellular imaging, a reporter group with a unique physical property is attached to the molecule.

Fluorescent Probes: A fluorescent dye can be chemically conjugated to a non-critical position on the this compound molecule. This allows for the visualization of the compound's localization within cells using fluorescence microscopy, helping to identify its cellular compartments of action.

Biotinylation: Attaching a biotin (B1667282) molecule creates a high-affinity probe for pull-down assays. By incubating the biotinylated this compound with cell lysates, its protein binding partners can be captured on streptavidin-coated beads and subsequently identified.

The development of labeled oxazinocarbazoles for use as diagnostic agents has been patented, highlighting the utility of this approach within the broader carbazole family. tandfonline.com

Table 2: Labeling Methods for this compound and Their Research Applications

Labeling Method Type of Label Detection Technique Primary Research Application
Stable Isotope Labeling²H, ¹³C, ¹⁵NMass Spectrometry (MS), NMR SpectroscopyElucidating metabolic pathways; quantitative analysis in biological fluids; studying protein-ligand binding.
Radioisotope Labeling³H, ¹⁴CScintillation Counting, AutoradiographyPharmacokinetic studies (absorption, distribution, metabolism, excretion); receptor binding assays.
Fluorescent TaggingFluorescent Dyes (e.g., Fluorescein, Rhodamine)Fluorescence Microscopy, Flow CytometryDetermining subcellular localization; visualizing interactions with biological structures in real-time.
Affinity TaggingBiotinWestern Blot, Mass Spectrometry (after purification)Identifying direct protein binding partners and targets (target deconvolution).

Chemoenzymatic Modification and Biotransformation

This dual-faceted section explores both the use of enzymes to synthetically modify this compound and the natural metabolic processes that alter the compound in a biological system.

Chemoenzymatic Modification: This approach combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysts. Researchers have successfully used enzyme cascades to produce novel carbazole derivatives. mdpi.comresearchgate.net For example, systems containing enzymes like NzsH, NzsJ, and NzsI have been used in biotransformation processes to generate diverse carbazole structures by accepting various synthetic acyl-thioester substrates. mdpi.com Such a strategy could theoretically be employed to generate novel this compound analogues with modifications that are challenging to achieve through conventional chemistry, potentially leading to compounds with improved properties.

Biotransformation (Metabolism): When a xenobiotic (foreign compound) like this compound is introduced into an organism, it undergoes biotransformation, primarily in the liver. This process is mediated by drug-metabolizing enzymes that chemically modify the compound to make it more water-soluble and easier to excrete. researchgate.net

Phase I Reactions: These are functionalization reactions. For a carbazole alkaloid, the most likely Phase I metabolic pathways involve oxidation reactions catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. researchgate.net This could result in the hydroxylation of the aromatic rings or oxidation of alkyl side chains.

Phase II Reactions: These are conjugation reactions where the modified compound (or sometimes the parent compound if it has a suitable functional group) is coupled with an endogenous molecule like glucuronic acid or sulfate (B86663). This further increases water solubility and facilitates elimination from the body.

Understanding the biotransformation of this compound is crucial for predicting its half-life, potential drug-drug interactions, and identifying its active metabolites.

Table 3: Potential Metabolic Reactions of this compound

Metabolic Phase Enzyme Family Potential Reaction Effect on Molecule
Phase ICytochrome P450 (CYP450)Aromatic HydroxylationAdds a hydroxyl (-OH) group to one of the benzene rings.
Phase ICytochrome P450 (CYP450)Aliphatic HydroxylationAdds a hydroxyl (-OH) group to a methyl or other alkyl side chain.
Phase ICytochrome P450 (CYP450)N-DealkylationRemoves an alkyl group from a nitrogen atom (if present).
Phase IIUDP-glucuronosyltransferases (UGTs)GlucuronidationAttaches a glucuronic acid moiety to a hydroxyl group.
Phase IISulfotransferases (SULTs)SulfationAttaches a sulfate group to a hydroxyl group.

Advanced Analytical Methodologies for Bispyrafoline D Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are cornerstone techniques for the analysis of carbazole (B46965) alkaloids, including Bispyrafoline D. These methods offer high resolution and sensitivity for the separation and quantification of individual alkaloids within a complex mixture.

The development of a robust HPLC or UHPLC method for this compound would typically involve a systematic optimization of several key parameters. Reversed-phase chromatography is the most common approach for separating carbazole alkaloids.

Key Method Development Parameters:

Column: C18 columns are widely used due to their versatility in separating compounds of moderate polarity like carbazole alkaloids. Columns with smaller particle sizes (e.g., <2 µm for UHPLC) provide higher efficiency and faster analysis times.

Mobile Phase: A gradient elution is generally preferred to resolve a wide range of alkaloids with varying polarities. Typical mobile phases consist of a mixture of an aqueous component (often with a pH modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A Diode Array Detector (DAD) or UV detector is commonly employed, with monitoring at multiple wavelengths to capture the characteristic absorbance maxima of carbazole alkaloids, which typically lie between 230 and 350 nm.

While a specific, validated HPLC/UHPLC method for this compound is not widely published, methods for other carbazole alkaloids from Murraya koenigii provide a strong foundation. For instance, a UPLC/MS/MS method was developed to quantify eleven carbazole alkaloids from various Indian populations of M. koenigii, demonstrating the capability of this technique for complex alkaloid mixtures. mdpi.com

Table 1: Illustrative HPLC/UHPLC Parameters for Carbazole Alkaloid Analysis

Parameter HPLC UHPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm) C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol Acetonitrile
Gradient Optimized for resolution Optimized for speed and resolution
Flow Rate 0.8 - 1.2 mL/min 0.3 - 0.5 mL/min
Column Temp. 25-35 °C 30-45 °C
Detection DAD (230-400 nm) DAD (230-400 nm)

| Injection Vol. | 10-20 µL | 1-5 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For trace-level quantification and structural elucidation of metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the premier analytical tool. Its high sensitivity and selectivity make it ideal for detecting and identifying compounds like this compound in complex biological matrices.

In LC-MS/MS, the separation power of LC or UHPLC is coupled with the mass-resolving capability of a mass spectrometer. An electrospray ionization (ESI) source is typically used for the analysis of moderately polar compounds like alkaloids, usually operating in positive ion mode. A triple quadrupole (QqQ) or a high-resolution mass spectrometer (such as Q-TOF or Orbitrap) can be used as the detector.

Applications in this compound Analysis:

Trace Analysis: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer allows for highly selective and sensitive quantification of target analytes, even at very low concentrations. This is achieved by monitoring a specific precursor-to-product ion transition for this compound.

Metabolite Profiling: High-resolution mass spectrometry (HRMS) enables the identification of unknown metabolites of this compound by providing accurate mass measurements, which can be used to determine elemental compositions. Fragmentation patterns obtained from MS/MS experiments further aid in structural elucidation. A study on Murraya koenigii developed an HPLC-MS/MS method for the simultaneous quantification of three major carbazole alkaloids and the putative identification of other related compounds. researchgate.net

Table 2: Typical LC-MS/MS Parameters for Carbazole Alkaloid Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM) for quantification; Full Scan for profiling
Precursor Ion (Q1) [M+H]⁺ for this compound
Product Ions (Q3) Specific fragment ions of this compound
Collision Energy Optimized for each transition
Capillary Voltage 3.0 - 4.5 kV
Source Temp. 120 - 150 °C

| Desolvation Temp. | 350 - 500 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While many carbazole alkaloids, likely including the high molecular weight this compound, are not sufficiently volatile for direct GC analysis, GC-MS can be employed for the analysis of their volatile derivatives or smaller, related alkaloids.

For non-volatile alkaloids, a derivatization step is necessary to increase their volatility and thermal stability. Common derivatization techniques include silylation, which converts polar functional groups (-OH, -NH) into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. A method for the simultaneous analysis of five major steroidal alkaloids from Fritillaria species involved trimethylsilylation prior to GC-MS analysis. nih.gov

GC-MS analysis of extracts from Murraya koenigii has been performed, primarily identifying more volatile constituents like monoterpenes, sesquiterpenes, and some smaller carbazole alkaloids such as girinimbine (B1212953). nih.govijfmr.commdpi.com The applicability of GC-MS to this compound would depend on the successful development of a derivatization procedure that yields a stable and volatile product without degradation.

Capillary Electrophoresis (CE) and Related Electrophoretic Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For the analysis of alkaloids, which are typically basic and can be protonated in acidic buffers, CE provides a powerful alternative to HPLC. The technique is characterized by short analysis times, low consumption of sample and reagents, and high separation efficiency. researchgate.net

Different modes of CE can be applied:

Capillary Zone Electrophoresis (CZE): This is the simplest form, where separation occurs based on the charge-to-size ratio of the analytes.

Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants (micelles) in the buffer to separate both charged and neutral molecules.

For enhanced sensitivity and structural information, CE can be coupled with mass spectrometry (CE-MS). Nonaqueous capillary electrophoresis-mass spectrometry (NACE-MS) has been shown to be a versatile tool for the analysis of a wide range of alkaloids from various plant extracts. capes.gov.br While specific applications of CE for this compound are not documented, the technique's success in analyzing other complex alkaloid mixtures suggests its potential. researchgate.netnih.gov

Method Validation, Quality Control, and Inter-Laboratory Comparability for Research Applications

For any quantitative analytical method to be reliable, it must be thoroughly validated. Method validation ensures that the method is suitable for its intended purpose. Key validation parameters, as typically defined by ICH guidelines, include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For research applications involving natural products like this compound, quality control of the starting material is crucial. ijpsi.orgwisdomlib.org This includes proper identification of the plant material and standardization of the extract. To ensure inter-laboratory comparability, the use of well-characterized reference standards and validated analytical methods is essential. The development of a validated UPLC/MS/MS method for eleven carbazole alkaloids in M. koenigii from different geographical zones highlights the importance of such standardization for quality assessment and commercial purposes. mdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Acetonitrile
Formic Acid
Girinimbine
Koenimbine (B1215199)
Mahanimbine
Methanol

Emerging Research Perspectives and Novel Applications of Bispyrafoline D

Role as a Chemical Probe for Biological Pathway Elucidation

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target, allowing researchers to study its function in cells and organisms. unc.educaymanchem.com These tools are pivotal for dissecting complex biological pathways and validating new drug targets. rjeid.comnih.gov The ideal chemical probe possesses high potency and selectivity for its intended target, enabling scientists to draw clear connections between the modulation of the target and the resulting biological effect. unc.edu

Natural products are a rich source of bioactive compounds that can serve as the basis for developing chemical probes. rjeid.com Bispyrafoline D, as a bioactive carbazole (B46965) alkaloid, is considered a useful compound for life sciences research and is available commercially for such purposes. cymitquimica.com The carbazole alkaloid class, to which this compound belongs, is known to exhibit various biological activities that suggest interactions with key cellular pathways. However, specific studies that fully characterize this compound as a selective chemical probe for the elucidation of a particular biological pathway are not yet prominent in the scientific literature. Its potential lies in its complex dimeric structure, which could confer specific binding properties to cellular targets. Future research would need to involve target identification and validation studies to establish its mechanism of action and its utility for probing specific biological processes. nih.gov

To provide context, the table below summarizes the biological activities of several carbazole alkaloids isolated from Murraya koenigii, highlighting the potential areas where these scaffolds, including this compound, might be developed into chemical probes.

Compound NameBiological Activity InvestigatedFindingsSource
Mahanimbine Antioxidant ActivityActive at 33.1 µg/mL nih.gov
Murrayanol Anti-inflammatory (hPGHS-1)IC₅₀ of 109 µg/mL nih.gov
Murrayanol Anti-inflammatory (hPGHS-2)IC₅₀ of 218 µg/mL nih.gov
Mahanine Cytotoxicity (HeLa, HCT116, AGS)Active sci-hub.se
Mahanine α-Glucosidase InhibitionSignificant sci-hub.se
Bisgerayafoline D Antioxidant (DPPH)Moderate sci-hub.se

This table illustrates the activities of related carbazole alkaloids. Specific bioactivity data for this compound from comparative studies is limited.

Integration into Nanomaterial Synthesis and Catalysis

The field of nanotechnology increasingly utilizes biological molecules for the "green synthesis" of nanomaterials. nih.govfrontiersin.org Plant extracts containing phytochemicals like alkaloids, flavonoids, and terpenoids can act as reducing and capping agents in the formation of metallic nanoparticles, offering an eco-friendly alternative to conventional chemical methods. frontiersin.orgmdpi.com These biogenic nanoparticles have applications in catalysis, sensing, and medicine. nih.gov

Similarly, in the field of catalysis, complex organic molecules are explored for their ability to facilitate or accelerate chemical reactions. wikipedia.org Privileged scaffolds from natural products are sometimes used to create novel catalysts for specific transformations. rsc.org For instance, carbazole-related structures like phenothiazines have been successfully employed as photoredox catalysts. beilstein-journals.org

Currently, there is a lack of specific research demonstrating the direct use of isolated this compound in either nanomaterial synthesis or as a catalyst. Studies have utilized crude extracts of Murraya koenigii for nanoparticle formation, but the specific role of this compound in this process has not been delineated. asianjpr.com Given the established role of plant metabolites in nanoparticle synthesis, it is plausible that this compound could contribute to the reducing and stabilizing processes. Its potential as a catalyst remains theoretical and would require dedicated investigation into its electrochemical properties and its ability to participate in catalytic cycles.

The table below outlines general approaches in these fields where a natural product like this compound could hypothetically be integrated.

Research AreaGeneral PrinciplePotential Role of this compound (Hypothetical)
Green Nanoparticle Synthesis Plant alkaloids and other phytochemicals reduce metal ions (e.g., Ag⁺, Au⁺) to form stable nanoparticles. frontiersin.orgCould act as a reducing agent and/or a capping agent to control nanoparticle size and stability.
Heterogeneous Catalysis Organic molecules are immobilized on a solid support to create a recyclable catalyst for chemical transformations. rsc.orgThe carbazole structure could be functionalized and anchored to a support like silica (B1680970) or alumina. rsc.org
Photoredox Catalysis Organic dyes absorb light to reach an excited state with enhanced redox potential, enabling specific chemical reactions. beilstein-journals.orgThe aromatic biscarbazole core might possess suitable photophysical properties for use as a photoredox catalyst.

Potential as a Scaffold for Rational Drug Design and Compound Library Development (excluding clinical focus)

Rational drug design involves creating new medications based on the knowledge of a biological target's structure and function. nih.govslideshare.net A key strategy in this process is the use of a "privileged scaffold," which is a molecular framework capable of binding to multiple biological targets. mdpi.com Natural products are a rich source of such scaffolds. dovepress.com The indole (B1671886) and carbazole skeletons, for example, are present in numerous bioactive compounds and are considered valuable starting points for developing new therapeutic agents. nih.gov

Compound libraries, which are large collections of diverse small molecules, are essential tools for high-throughput screening to identify new "hit" compounds. enamine.netmedchemexpress.com These libraries often include unique natural products and their derivatives to maximize chemical diversity. targetmol.com

This compound, with its complex and rigid biscarbazole structure, represents a unique scaffold. Its presence in commercial collections of organic compounds for research signifies its availability for screening campaigns. cymitquimica.com While the broader class of carbazole alkaloids is of great interest to medicinal chemists, specific programs using the this compound framework as a template for rational design or for the development of a dedicated compound library have not been extensively reported. Research has more frequently focused on simpler carbazoles from Murraya koenigii, such as mahanimbine, for derivatization and structure-activity relationship (SAR) studies. nih.govphcog.com The potential of this compound lies in its three-dimensional architecture, which could be exploited to design molecules with high affinity and selectivity for specific, yet-to-be-identified targets.

The following table outlines the steps in early, non-clinical drug discovery where a scaffold like this compound could be utilized.

Drug Design PhaseDescriptionPotential Application of this compound
Hit Identification Screening a compound library against a biological target to find initial active molecules ("hits"). medchemexpress.comInclusion of this compound in screening libraries to identify novel biological activities.
Scaffold-Based Design Using the core structure of a known bioactive molecule as a template to design new analogues. mdpi.comThe biscarbazole core of this compound could serve as a rigid scaffold for creating a library of new derivatives.
Fragment-Based Design Using small molecular fragments that bind to a target as starting points for building a more potent molecule.Deconstruction of the this compound structure into its constituent fragments could inform fragment-based screening efforts.
Diversity-Oriented Synthesis Creating a library of structurally diverse and complex molecules, often inspired by natural product skeletons.The unique topology of this compound could inspire the design of novel, complex molecular architectures.

Q & A

Q. How to address peer reviewer critiques on this compound research?

  • Methodological Answer :
  • Contradictory Data : Perform additional experiments (e.g., surface plasmon resonance to confirm binding affinity).
  • Statistical Concerns : Re-analyze data with non-parametric tests (Mann-Whitney U) if normality assumptions are violated .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.